pKa Differentiation of 4,6-Difluoropyridin-3-ol Relative to Positional Isomers
The predicted pKa of 4,6-difluoropyridin-3-ol (6.40 ± 0.10) is substantially higher than that of its positional isomer 4,6-difluoro-2-hydroxypyridine (4.94 ± 0.10), despite both compounds sharing identical fluorination patterns on the pyridine ring . This difference arises solely from the position of the hydroxyl group (3-position vs. 2-position) and results in distinct protonation states under physiological and formulation-relevant pH conditions.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 6.40 ± 0.10 (predicted) |
| Comparator Or Baseline | 4,6-Difluoro-2-hydroxypyridine: 4.94 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = +1.46 (target more basic) |
| Conditions | Predicted pKa values at 25°C |
Why This Matters
This pKa difference of ~1.5 units corresponds to over a 30-fold difference in protonation equilibrium at physiological pH (7.4), directly impacting hydrogen-bond donor/acceptor capacity, aqueous solubility, and binding interactions with biological targets—critical parameters for lead optimization and formulation development.
